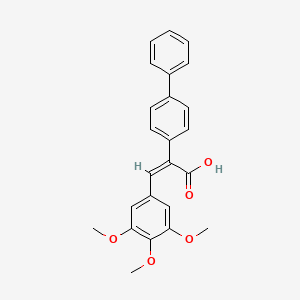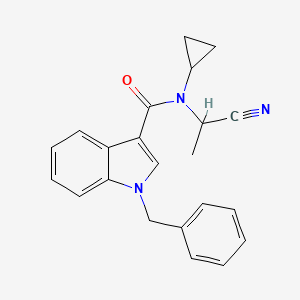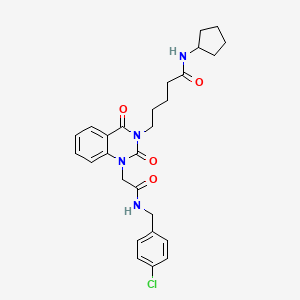
5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide is a useful research compound. Its molecular formula is C27H31ClN4O4 and its molecular weight is 511.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Novel derivatives of 1,2,4-triazole and quinazoline, which share structural similarities with the compound , have been synthesized for their potential antimicrobial activities. These compounds were created by reacting various ester ethoxycarbonylhydrazones with primary amines, leading to the formation of substances with significant activity against a range of microorganisms. For instance, the synthesis of triazole derivatives has been shown to produce compounds with good to moderate antimicrobial effects, highlighting their potential as candidates for further development into antimicrobial agents (Bektaş et al., 2007).
Synthesis, Molecular Docking, and Biological Potentials
The development of quinazoline derivatives has also involved their synthesis from precursors such as ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate, with subsequent cyclization to afford compounds with notable biological activities. These activities range from antioxidant and antiulcerogenic effects to anti-inflammatory properties, demonstrating the versatility of quinazoline derivatives in biomedical research. Moreover, molecular docking studies have suggested that these compounds may interact with key biological targets, such as COX-2, in a manner comparable to known therapeutic agents, further underscoring their potential therapeutic value (Borik et al., 2021).
Antitumor and Anticancer Activities
Quinazoline derivatives have been explored for their antitumor and anticancer activities, with several studies focusing on the synthesis of novel compounds that exhibit significant growth inhibitory effects against various cancer cell lines. The structural modification of quinazoline compounds to include features such as polyhalo, amino, and other substituents has led to the identification of potent derivatives with the ability to induce cell cycle arrest and apoptosis in cancer cells. These findings highlight the potential of quinazoline derivatives as candidates for anticancer drug development (Yan et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a pivotal role in the hydrolysis of acetylcholine, leading to the breakdown of this essential neurotransmitter in the synaptic cleft . In the later stages of Alzheimer’s disease (AD), there is an observed increase in BChE, which may serve as a compensatory mechanism to counterbalance the reduced AChE activity .
Mode of Action
This means the compound binds to the active sites of these enzymes, preventing them from interacting with their natural substrate, acetylcholine .
Biochemical Pathways
The compound’s action on AChE and BChE affects the cholinergic neurotransmission pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This can have downstream effects on various cognitive functions, as acetylcholine is a crucial neurotransmitter for memory and learning .
Pharmacokinetics
Similar compounds with a 1,2,4-triazine-3,5(2h,4h)-dione pharmacophore appear to be metabolically resistant to o-glucuronidation , which could potentially enhance their bioavailability.
Result of Action
The inhibition of AChE and BChE by this compound can lead to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This could potentially improve cognitive functions, such as memory and learning, which are impaired in conditions like Alzheimer’s disease .
Propriétés
IUPAC Name |
5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O4/c28-20-14-12-19(13-15-20)17-29-25(34)18-32-23-10-4-3-9-22(23)26(35)31(27(32)36)16-6-5-11-24(33)30-21-7-1-2-8-21/h3-4,9-10,12-15,21H,1-2,5-8,11,16-18H2,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSUKCDZSXZFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833637.png)
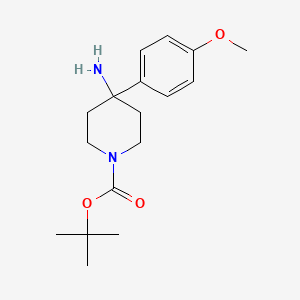
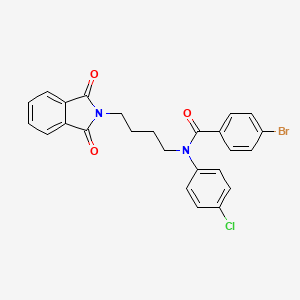
![N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2833640.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B2833643.png)
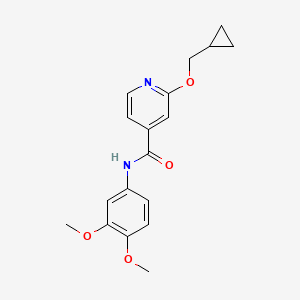

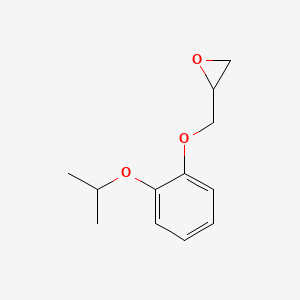
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833649.png)
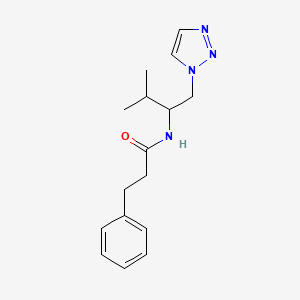
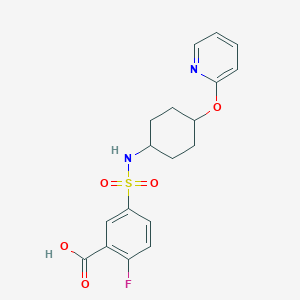
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea](/img/structure/B2833653.png)
